An In-depth Technical Guide to the Structure of 4-iodo-N,N-dimethylaniline
An In-depth Technical Guide to the Structure of 4-iodo-N,N-dimethylaniline
Abstract
4-iodo-N,N-dimethylaniline is a pivotal molecular building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure, characterized by an electron-rich N,N-dimethylamino group positioned para to a reactive iodine atom on a benzene ring, imparts a unique combination of nucleophilicity and susceptibility to transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive examination of the compound's structure, from its fundamental molecular identity to the advanced spectroscopic techniques used for its elucidation and verification. We will delve into its physicochemical properties, established synthetic methodologies, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Identity
The foundational step in understanding any chemical entity is to establish its unambiguous identity. 4-iodo-N,N-dimethylaniline is systematically identified by a consistent set of molecular and registry data, which are crucial for regulatory compliance, procurement, and literature searches.
The structure consists of a benzene ring substituted at position 1 with an N,N-dimethylamino group [-N(CH₃)₂] and at position 4 with an iodine atom [-I]. This substitution pattern is often referred to as para.
| Identifier | Value | Source |
| IUPAC Name | 4-iodo-N,N-dimethylaniline | [1] |
| CAS Number | 698-70-4 | [1][2][3] |
| Molecular Formula | C₈H₁₀IN | [1][4] |
| Molecular Weight | 247.08 g/mol | [1][4] |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)I | [1] |
| InChIKey | QYOPPZJZMFMBDN-UHFFFAOYSA-N | [1][2] |
Structural Elucidation and Spectroscopic Signature
The definitive structure of 4-iodo-N,N-dimethylaniline is not merely theoretical but is confirmed through a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating confirmation of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity.
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Aromatic Region: The protons on the benzene ring exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the activating -N(CH₃)₂ group (C2-H, C6-H) are shifted upfield, while the two protons ortho to the deactivating -I atom (C3-H, C5-H) are shifted downfield.
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Aliphatic Region: The six protons of the two equivalent methyl groups on the nitrogen atom appear as a sharp singlet, typically around 2.9-3.0 ppm. The integration of this peak (6H) relative to the aromatic protons (4H) confirms the N,N-dimethyl substitution.
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¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.
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Aromatic Carbons: Four distinct signals are expected in the aromatic region. The carbon atom bearing the iodine (C4) is significantly shielded, appearing at a characteristic low-field chemical shift. The carbon attached to the nitrogen (C1) is also a quaternary carbon. The two sets of equivalent CH carbons (C2/C6 and C3/C5) can be distinguished, often by DEPT experiments.
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Aliphatic Carbon: A single signal in the upfield region corresponds to the two equivalent methyl carbons of the dimethylamino group.
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Vibrational Spectroscopy (Infrared - IR)
Infrared spectroscopy probes the vibrational modes of functional groups within the molecule, serving as a rapid diagnostic tool.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of the benzene ring. |
| Aliphatic C-H Stretch | 3000-2850 | Indicates the C-H bonds of the methyl groups. |
| Aromatic C=C Stretch | 1600-1450 | Characteristic skeletal vibrations of the benzene ring. |
| C-N Stretch | 1360-1250 | Corresponds to the stretching of the aryl-nitrogen bond. |
| C-I Stretch | 600-500 | Confirms the presence of the carbon-iodine bond.[2] |
Causality Insight: The strong electron-donating nature of the -N(CH₃)₂ group perturbs the electron density of the aromatic ring, influencing the exact position and intensity of the C=C stretching bands compared to unsubstituted benzene.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers clues to the molecule's fragmentation pattern, further confirming its structure.
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Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a prominent molecular ion peak at an m/z value corresponding to the molecular weight (approximately 247 g/mol ).[1][4]
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Isotopic Pattern: The presence of iodine (¹²⁷I is the only stable isotope) simplifies the isotopic pattern of the molecular ion peak.
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Key Fragmentation: Common fragmentation pathways include the loss of a methyl group (M-15) to form a stable secondary ion.
Physicochemical Properties
The physical properties of 4-iodo-N,N-dimethylaniline are critical for its handling, storage, and application in experimental setups. These properties are a direct consequence of its molecular structure.
| Property | Value | Source |
| Appearance | Dark blue to purple solid | [5] |
| Melting Point | 79.5 °C | [4][6] |
| Boiling Point | 263.7 °C at 760 mmHg | [4][5][7] |
| Density | ~1.7 g/cm³ | [4] |
| Solubility | Insoluble in water (34.64 mg/L); Soluble in organic solvents like chloroform, ethyl acetate. | [5][8] |
| Storage Conditions | Keep in a dark place, sealed in dry, store in freezer, under -20°C. | [6] |
Experiential Insight: The compound's color and tendency to darken over time are due to slow oxidation, a common characteristic of aniline derivatives. Storing it under an inert atmosphere (e.g., argon or nitrogen) in a sealed, dark container is best practice to maintain purity.
Synthesis and Reactivity Profile
The structure of 4-iodo-N,N-dimethylaniline dictates its synthesis and subsequent chemical behavior. It is most commonly prepared via electrophilic aromatic substitution.
Standard Synthetic Protocol: Direct Iodination
A reliable method for synthesizing 4-iodo-N,N-dimethylaniline is the direct iodination of N,N-dimethylaniline using N-iodosuccinimide (NIS) as the iodine source.[6]
Workflow Diagram: Synthesis of 4-iodo-N,N-dimethylaniline
Caption: Synthetic workflow for 4-iodo-N,N-dimethylaniline via direct iodination.
Step-by-Step Methodology:
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Dissolution: Dissolve N,N-dimethylaniline (1.0 mmol) in a suitable organic solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.
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Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 mmol) to the solution portion-wise while stirring at room temperature.[6]
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching & Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Extract the product into an organic layer, wash with brine, and dry over anhydrous sodium sulfate.[4]
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Purification: Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel to yield the pure compound.[4][6]
Causality Behind the Protocol: The N,N-dimethylamino group is a powerful activating and ortho, para-directing group due to the lone pair on the nitrogen atom participating in resonance with the aromatic ring. The iodine electrophile is directed to these positions of high electron density. The para position is sterically less hindered than the ortho positions, making 4-iodo-N,N-dimethylaniline the major product.
Applications in Drug Development and Research
The true value of 4-iodo-N,N-dimethylaniline for drug development professionals lies in the reactivity of its carbon-iodine bond. Aryl iodides are premier substrates for a host of transition metal-catalyzed cross-coupling reactions, which are cornerstone transformations for constructing the complex molecular scaffolds of modern pharmaceuticals.
Logical Relationship: Structure to Application
Caption: The relationship between molecular structure and synthetic utility.
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Cross-Coupling Substrate: The C-I bond is weaker than C-Br or C-Cl bonds, making it highly reactive towards oxidative addition with palladium, copper, and other transition metal catalysts. This facilitates its use in reactions like Suzuki (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings.[2]
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Intermediate in API Synthesis: This compound serves as a key intermediate for introducing the "dimethylaminophenyl" moiety into larger molecules. This functional group can be found in various biologically active compounds and can influence properties like solubility, receptor binding, and metabolic stability. While 4-iodoaniline is a more direct precursor in some cases, the N,N-dimethylated version offers a distinct building block.[9][10] Its analogues are crucial in the synthesis of drugs like the HIV-1 treatment Rilpivirine.[10][11]
Conclusion
The structure of 4-iodo-N,N-dimethylaniline is a textbook example of how functional group arrangement dictates chemical identity, properties, and synthetic utility. A comprehensive understanding, grounded in spectroscopic evidence and an appreciation for its reactivity, is essential for its effective application. For researchers in drug discovery and materials science, this compound is not just a chemical but a versatile tool, enabling the efficient construction of complex molecular architectures that drive innovation.
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